molecular formula C9H13N3S B14619710 N-(3,6-Dimethylpyridin-2-yl)-N'-methylthiourea CAS No. 59181-02-1

N-(3,6-Dimethylpyridin-2-yl)-N'-methylthiourea

Cat. No.: B14619710
CAS No.: 59181-02-1
M. Wt: 195.29 g/mol
InChI Key: XOVWGPKAXXNSTK-UHFFFAOYSA-N
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Description

N-(3,6-Dimethylpyridin-2-yl)-N’-methylthiourea is a chemical compound that belongs to the class of thioureas It features a pyridine ring substituted with methyl groups at the 3 and 6 positions, and a thiourea moiety attached to the nitrogen at the 2 position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,6-Dimethylpyridin-2-yl)-N’-methylthiourea typically involves the reaction of 3,6-dimethyl-2-aminopyridine with methyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for N-(3,6-Dimethylpyridin-2-yl)-N’-methylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,6-Dimethylpyridin-2-yl)-N’-methylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methyl groups on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

N-(3,6-Dimethylpyridin-2-yl)-N’-methylthiourea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of N-(3,6-Dimethylpyridin-2-yl)-N’-methylthiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,6-Dimethylpyridin-2-yl)pivalamide
  • N-(3,6-Dimethylpyridin-2-yl)acetamide
  • N-(3,6-Dimethylpyridin-2-yl)benzamide

Uniqueness

N-(3,6-Dimethylpyridin-2-yl)-N’-methylthiourea is unique due to the presence of the thiourea moiety, which imparts distinct chemical reactivity and biological activity compared to its amide counterparts. The methyl groups on the pyridine ring also influence its electronic properties, making it a versatile compound for various applications.

Properties

CAS No.

59181-02-1

Molecular Formula

C9H13N3S

Molecular Weight

195.29 g/mol

IUPAC Name

1-(3,6-dimethylpyridin-2-yl)-3-methylthiourea

InChI

InChI=1S/C9H13N3S/c1-6-4-5-7(2)11-8(6)12-9(13)10-3/h4-5H,1-3H3,(H2,10,11,12,13)

InChI Key

XOVWGPKAXXNSTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)C)NC(=S)NC

Origin of Product

United States

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